molecular formula C26H19N5O B4571856 13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B4571856
M. Wt: 417.5 g/mol
InChI Key: AFDJIQKZZHUVLS-UHFFFAOYSA-N
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Description

13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one is a useful research compound. Its molecular formula is C26H19N5O and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,11-dibenzyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is 417.15896025 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

The compound 3,11-dibenzyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one is not directly mentioned in the available literature. However, research on related quinoline and pyrimidine compounds indicates significant scientific interest in their synthesis and potential catalytic applications. For instance, a study on the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes highlighted an environmentally benign, practical synthesis process for substituted quinolines and pyrimidines through a sequence of dehydrogenation and condensation steps. This process is notable for its high atom efficiency, selective C-C and C-N bond formations, and the generation of hydrogen and water as by-products, with up to 91% isolated yields for synthesized quinolines and pyrimidines (Mastalir et al., 2016).

Anticancer Properties

Research into the biological properties of pyrroloquinoxaline derivatives has revealed potential anticancer applications. A study focused on the green synthesis of new pyrrolo[1,2-a]quinoxalines as antiproliferative agents in GPER-expressing breast cancer cells. These compounds, inspired by known antiproliferative agents, showed promising activity against cancer cells expressing the G protein-coupled estrogen receptor 1 (GPER), indicating the viability of the pyrroloquinoxaline scaffold for developing anticancer agents (Carullo et al., 2021).

Antimicrobial and Antioxidant Activities

Another area of interest is the antimicrobial and antioxidant activities of pyrimidoquinoline derivatives. For example, the synthesis, antioxidant, and toxicological study of novel pyrimidoquinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one showed significant antioxidant activities. Among the screened compounds, some exhibited notable antioxidant activities, including radical scavenging capacity and metal chelating activity, highlighting their potential for further biological and medicinal applications (Sankaran et al., 2010).

Properties

IUPAC Name

13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O/c32-26-22-23-25(29-21-14-8-7-13-20(21)28-23)31(16-19-11-5-2-6-12-19)24(22)27-17-30(26)15-18-9-3-1-4-10-18/h1-14,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJIQKZZHUVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C4=NC5=CC=CC=C5N=C4N3CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 2
Reactant of Route 2
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 3
Reactant of Route 3
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 4
Reactant of Route 4
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 5
Reactant of Route 5
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Reactant of Route 6
Reactant of Route 6
13,17-dibenzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

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